Vrk-IN-1

Kinase selectivity profiling Polypharmacology assessment Chemical probe validation

Select VRK-IN-1 for its defined selectivity fingerprint (78% MAP4K4, 53% CAMKK2 inhibition, <25% for 46 other kinases) and unique epigenetic outcome (reduces H4K16ac, induces H3K9me3). This fluorinated biaryl compound (C18H11F4NO2) ensures target-specific VRK1 blockade, distinguishing it from less selective inhibitors. Ideal for chromatin biology and DDR studies.

Molecular Formula C18H11F4NO2
Molecular Weight 349.3 g/mol
Cat. No. B8180419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVrk-IN-1
Molecular FormulaC18H11F4NO2
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C2=CC(=C(C(=C2)F)O)F)C3=CC(=C(C(=C3)F)O)F
InChIInChI=1S/C18H11F4NO2/c1-8-12(10-5-15(21)18(25)16(22)6-10)2-11(7-23-8)9-3-13(19)17(24)14(20)4-9/h2-7,24-25H,1H3
InChIKeyPMRGRXLXKYUDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VRK-IN-1: A Potent and Selective VRK1 Inhibitor for Epigenetic and DNA Damage Research


VRK-IN-1 (CAS: 2378855-09-3) is a small-molecule inhibitor of vaccinia-related kinase 1 (VRK1), a human serine/threonine protein kinase implicated in cell division, chromatin remodeling, and DNA damage response pathways . The compound exhibits an IC50 of approximately 150 nM against VRK1 in biochemical assays and demonstrates selectivity over a panel of 48 additional kinases, with less than 25% inhibition observed for 46 of those kinases at 1 µM . Structurally characterized by a molecular formula of C18H11F4NO2 and a molecular weight of 349.28, VRK-IN-1 is a fluorinated biaryl compound that inhibits VRK1-mediated posttranslational epigenetic modifications on histones H3 and H4, including the downregulation of H4K16 acetylation and H3K4 trimethylation, while upregulating H3K9 trimethylation .

Why Generic VRK1 Inhibitor Substitution Compromises Experimental Reproducibility


VRK1 inhibitors are not functionally interchangeable due to substantial variation in kinome selectivity profiles, epigenetic modulation capacity, and physicochemical properties that affect cellular permeability and formulation stability. While several VRK1-targeting compounds (including dihydropteridinone derivatives and aminopyridine-based scaffolds) have been reported, their off-target inhibition profiles diverge significantly—some exhibit cross-reactivity with casein kinase 1 (CK1) family members or RSK kinases, confounding phenotypic interpretation [1]. VRK-IN-1's defined selectivity fingerprint (78% MAP4K4 inhibition, 53% CAMKK2 inhibition, and <25% inhibition across 46 other kinases at 1 µM) enables researchers to attribute observed biological effects specifically to VRK1 blockade rather than polypharmacology . Furthermore, the compound's distinct epigenetic outcome profile—specifically H4K16ac reduction and H3K9me3 induction—is not universally recapitulated by other VRK1 inhibitors, as epigenetic modulation represents a downstream functional consequence of VRK1 chromatin kinase activity that varies with inhibitor binding mode and cellular context [2].

Quantitative Differentiation: VRK-IN-1 vs. Alternative VRK1 Inhibitors and In-Class Comparators


Kinome Selectivity: VRK-IN-1 Demonstrates Defined Off-Target Profile Across 48-Kinase Panel

VRK-IN-1 exhibits a quantifiable selectivity window against a panel of 48 human kinases at a uniform concentration of 1 µM. The compound inhibits only MAP4K4 (78% inhibition) and CAMKK2 (53% inhibition) above the 50% threshold, while 46 other kinases show less than 25% inhibition . In contrast, the dihydropteridinone-based VRK1 inhibitor series (derived from BI-D1870) retains significant RSK kinase inhibitory activity, and aminopyridine-scaffold VRK1/VRK2 dual inhibitors exhibit broader kinome engagement, with selectivity scores S(50%) ranging from 0.04 to 0.12 depending on structural optimization [1]. This quantitative selectivity fingerprint enables attribution of phenotypic effects specifically to VRK1 blockade rather than confounding off-target activities.

Kinase selectivity profiling Polypharmacology assessment Chemical probe validation

Epigenetic Modulation: VRK-IN-1 Produces Distinct Histone Modification Pattern in A549 Lung Adenocarcinoma Cells

VRK-IN-1 treatment in serum-deprived A549 lung adenocarcinoma cells induces a characteristic and quantifiable histone modification profile distinct from SIRT2 modulation and VRK1 depletion alone. At 600 nM after 24 hours, VRK-IN-1 downregulates H4K16ac by 73% (with dose-dependent reductions of 36% at 200 nM and 45% at 400 nM), downregulates H3K4me3 by 70%, and upregulates H3K9me3 by 200% . This epigenetic signature differs fundamentally from the effect of SIRT2 inhibitors, which induce rather than prevent H4K16ac accumulation in the same cellular model [1]. The H3K9me3 upregulation observed with VRK-IN-1 is also distinct from the effects of broader kinase inhibitors that lack VRK1 specificity, providing a functional readout uniquely attributable to VRK1 chromatin kinase inhibition [2].

Epigenetic regulation Histone posttranslational modifications Chromatin biology

DNA Damage Induction: VRK-IN-1 Recapitulates Doxorubicin-Level DNA Strand Break Accumulation

VRK-IN-1 treatment induces DNA strand break accumulation at levels quantitatively comparable to the established chemotherapeutic agent doxorubicin in A549 lung adenocarcinoma cells. The compound promotes the accumulation of free DNA ends while simultaneously preventing progression of the DNA repair process . In comparative studies, A549 cells treated with doxorubicin showed increased free DNA-ends, and VRK-IN-1 treatment caused a similar magnitude of DNA damage accumulation [1]. This DNA-damaging effect is mechanistically linked to VRK-IN-1's capacity to reduce H4K16 acetylation, a histone modification critical for the initial recruitment of sequential DNA repair proteins to damage sites . Unlike non-selective genotoxic agents that induce DNA damage independent of chromatin context, VRK-IN-1's effect stems specifically from VRK1 chromatin kinase blockade.

DNA damage response Genotoxic stress Cancer cell biology

Binding Thermodynamics: VRK-IN-1 Engages VRK1 via Enthalpy-Driven Interaction with Defined Kd

VRK-IN-1 binds to full-length VRK1 (VRK1-FL) with a dissociation constant (Kd) of 190 nM as determined by isothermal titration calorimetry (ITC), characterized as an enthalpy-driven interaction . Comparative ITC analysis reveals that VRK-IN-1 exhibits a Kd of 190 nM for VRK1 and 401 nM for VRK2, establishing a 2.1-fold selectivity for VRK1 over VRK2 at the binding level . This contrasts with certain aminopyridine-based VRK1 inhibitors that demonstrate Ki values of approximately 82 nM but exhibit reduced selectivity between VRK1 and VRK2, and with dihydropteridinone inhibitors whose binding modes engage additional kinase domains [1]. The enthalpy-driven binding thermodynamics suggest a distinct binding mode that may contribute to the compound's observed selectivity profile.

Binding thermodynamics Isothermal titration calorimetry Biophysical characterization

High-Impact Application Scenarios for VRK-IN-1 in Academic and Industrial Research


Elucidating VRK1-Dependent Epigenetic Regulation in Chromatin Biology

VRK-IN-1 is optimally deployed in chromatin biology studies investigating the role of VRK1 kinase activity in histone posttranslational modification patterning. The compound's defined epigenetic fingerprint—73% H4K16ac reduction and 200% H3K9me3 induction at 600 nM in A549 cells after 24 hours—provides a quantitative benchmark for verifying on-target VRK1 inhibition . This application is particularly valuable for distinguishing VRK1-mediated chromatin effects from those of related kinases such as VRK2 or CK1 family members, which lack this specific epigenetic signature. Researchers should employ VRK-IN-1 in conjunction with siRNA-mediated VRK1 depletion to validate that observed histone modification changes are specifically attributable to VRK1 catalytic inhibition rather than scaffolding functions [1].

DNA Damage Response Pathway Dissection and Synthetic Lethality Screening

VRK-IN-1 serves as a validated chemical probe for studying VRK1's role in DNA damage repair (DDR) pathways, particularly in contexts where H4K16 acetylation is critical for DNA repair protein recruitment. The compound's ability to induce DNA strand break accumulation at levels comparable to doxorubicin enables researchers to model VRK1 inhibition as a sensitizing strategy in DDR-deficient cancer models . This application is especially relevant in oncology research programs evaluating VRK1 inhibition as a synthetic lethal approach in tumors with homologous recombination deficiency or other DNA repair pathway vulnerabilities. Given VRK-IN-1's defined selectivity profile (<25% inhibition for 46/48 kinases at 1 µM), observed DNA damage phenotypes can be confidently attributed to VRK1 blockade rather than off-target genotoxic effects [1].

Kinase Selectivity Profiling and Chemical Probe Validation

VRK-IN-1 is an essential reference compound for researchers establishing kinase selectivity assay platforms or validating novel VRK1 inhibitors. The compound's well-characterized selectivity fingerprint—78% MAP4K4 inhibition, 53% CAMKK2 inhibition, and minimal activity across 46 other kinases at 1 µM—provides a benchmark for assessing the relative selectivity of newly developed VRK1-targeting molecules . In chemical biology core facilities and industrial screening groups, VRK-IN-1 functions as a positive control for VRK1 inhibition assays and as a selectivity standard against which the polypharmacology profiles of novel VRK1 inhibitors can be quantitatively compared. The availability of ITC-derived binding thermodynamics (Kd = 190 nM for VRK1) further enables biophysical validation of inhibitor-protein engagement [1].

Autoimmune and Inflammatory Disease Mechanism Studies

VRK-IN-1 has demonstrated utility in studies of type I interferon (IFN) signaling, where it significantly suppresses the induction of type I IFNs and interferon-stimulated genes (ISGs) in human and murine cell lines . This application stems from VRK1's role in promoting DNA-induced type I IFN production, positioning VRK-IN-1 as a potential lead compound for investigating aberrant type I IFN responses in autoimmune disorders. Unlike broader JAK-STAT pathway inhibitors that affect multiple cytokine signaling cascades, VRK-IN-1's targeted inhibition of VRK1 enables more precise dissection of the contribution of DNA-sensing pathways to type I IFN dysregulation. Researchers should consider VRK-IN-1 for studies in systemic lupus erythematosus, Aicardi-Goutières syndrome, or other type I interferonopathies where VRK1 activity may contribute to disease pathology [1].

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